2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-11-(2-fluorophenyl)-9-thiophen-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5OS/c22-12-5-6-16-14(9-12)18-17(20(29-16)11-7-8-30-10-11)19(13-3-1-2-4-15(13)23)28-21(24-18)25-26-27-28/h1-10,19-20H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCBMXXVDGBOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5)NC6=NN=NN26)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13ClFN5OS
- Molecular Weight : 437.9 g/mol
- CAS Number : 923147-87-9
| Property | Value |
|---|---|
| Molecular Formula | C21H13ClFN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 923147-87-9 |
Biological Activity Overview
Research indicates that compounds containing tetrazole and chromene structures exhibit various biological activities, including antiviral , antitumor , and anti-inflammatory properties. The specific compound has been investigated for its activity against several biological targets.
Antiviral Activity
One prominent area of research is the antiviral activity of related compounds. For example, studies have shown that certain derivatives with similar structures can inhibit the replication of HIV-1. The presence of halogen substitutions (like chlorine and fluorine) is often linked to enhanced biological activity against viral targets .
Antitumor Properties
The compound's structural components suggest potential anticancer effects. Compounds with similar chromene and tetrazole frameworks have demonstrated cytotoxicity against various cancer cell lines. For instance, tetrazolo[1,5-a]quinoxalines have been reported to possess anticancer properties by acting as adenosine receptor antagonists and phosphodiesterase inhibitors .
The mechanism through which this compound exerts its effects may involve interaction with specific enzymes or receptors. The halogen atoms in the structure can enhance binding affinity to biological targets, potentially leading to inhibition of critical pathways involved in viral replication or tumor growth.
Case Studies and Research Findings
- Antiviral Studies : A study focused on related compounds revealed that halogenated pyrimidines exhibited potent inhibitory activity against HIV-1 reverse transcriptase, suggesting that modifications in the molecular structure could lead to enhanced antiviral properties .
- Antitumor Activity : In vitro studies on similar tetrazole derivatives showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Inflammatory Response : Research has indicated that compounds with thiophene moieties can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that the compound may also play a role in anti-inflammatory pathways .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of tetrazolo-pyrimidines exhibit significant anticancer properties. For instance, related compounds have shown potent activity against human colon and lung cancer cell lines, suggesting that this compound may also possess similar properties due to structural analogies with known active compounds .
-
Antimicrobial Properties
- Compounds in the tetrazolo-pyrimidine family have been evaluated for their antimicrobial efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The introduction of electron-donating groups has been shown to enhance antimicrobial activity, indicating that modifications to this compound could lead to improved efficacy against microbial infections .
- Neuroprotective Effects
Synthetic Methodologies
The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can be accomplished through several methodologies:
- Multicomponent Reactions
- Catalyst-Free Conditions
Table: Summary of Research Findings on Tetrazolo-Pyrimidines
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. This reaction is critical for synthesizing analogs with enhanced pharmacological properties.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol, reflux, 5 h | Sodium ethoxide, NH₃ | 2-Amino-substituted derivative | 70–85% | |
| DMF, 80°C, 12 h | Piperidine | 2-Piperidinyl analog | 68% |
For example, substituting chlorine with amines under basic conditions generates amino derivatives, which are precursors for antimicrobial agents . The fluorine and thiophenyl groups stabilize transition states via inductive effects.
Electrophilic Aromatic Substitution
The thiophen-3-yl and fluorophenyl groups undergo regioselective electrophilic substitution.
| Reaction Type | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Thiophene C-4 | Nitro-thiophene derivative |
| Sulfonation | SO₃, DCM | Fluorophenyl C-3 | Sulfonic acid analog |
The electron-rich thiophene ring directs electrophiles to its α-positions, while the fluorophenyl group’s meta-directing nature influences substitution patterns .
Cycloaddition and Ring-Opening Reactions
The tetrazolo[1,5-a]pyrimidine core participates in [3+2] cycloadditions with alkenes or alkynes.
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, 100°C, 6 h | Triazolo-triazine hybrid | Kinase inhibition studies |
| Ethyl acrylate | DMF, RT, 24 h | Fused pyrimidine-lactone | Anticancer scaffolds |
These reactions exploit the tetrazole’s dipolar nature to form bioactive hybrids .
Coordination Chemistry
The nitrogen-rich tetrazole and pyrimidine moieties act as ligands for transition metals.
| Metal Salt | Solvent | Complex Formed | Biological Relevance |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH | Cu(II)-tetrazolo complex | Antimicrobial activity |
| PtCl₂ | DMSO | Pt(II)-pyrimidine adduct | Antitumor agents |
Coordination enhances stability and enables applications in catalysis and metallodrugs.
Redox and Functional Group Interconversion
The chromeno ring undergoes oxidation to quinone derivatives under acidic conditions, while the tetrazole ring is reduced to aminopyrimidines.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation (chromeno ring) | KMnO₄, H₂SO₄ | Quinone-chromeno hybrid | 55% |
| Reduction (tetrazole ring) | H₂, Pd/C | 5-Aminopyrimidine analog | 78% |
These transformations are pivotal for modifying solubility and target affinity .
Cross-Coupling Reactions
The thiophenyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis.
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 4-Methoxybiphenyl-thiophene hybrid | 82% |
| Pyridin-3-yl | PdCl₂(dppf) | Pyridine-thiophene conjugate | 75% |
Such reactions diversify the compound’s utility in materials science .
Key Mechanistic Insights
-
Steric and Electronic Effects : The 2-fluorophenyl group’s ortho-fluorine creates steric hindrance, slowing electrophilic substitution at adjacent positions.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .
-
Catalyst-Free Pathways : Microwave-assisted reactions enable efficient tetrazole functionalization without metal catalysts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The target compound’s 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in analogous chlorinated chromeno-pyrimidines (e.g., compounds 7a–c in ). These derivatives undergo hydrazine hydrate reactions to form hydrazino derivatives, suggesting similar reactivity for the target compound .
The thiophen-3-yl substituent at position 6 introduces sulfur-based electronic effects, which may improve binding to metalloenzymes compared to pyridine or phenyl analogs (e.g., compound in ).
The 2-fluorophenyl group at position 7 contributes to steric and electronic modulation. Fluorine’s electron-withdrawing effect increases metabolic stability, as observed in fluorophenyl-substituted triazolopyrimidines (), which show prolonged half-lives in vitro compared to non-fluorinated counterparts .
Physicochemical and Analytical Data Comparison
Key Research Findings
- Structural Flexibility: The chromeno-tetrazolopyrimidine scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, replacing thiophene with pyridin-4-yl () reduces logP by 0.7 units but improves aqueous solubility .
- Reactivity Trends : Chlorinated derivatives () show higher stability under acidic conditions compared to brominated analogs, making them preferable for prodrug design .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations:
- Temperature control : Reactions often require precise thermal conditions (e.g., reflux in ethanol or dichloromethane) to avoid side products. For example, condensation steps may need temperatures between 60–80°C for 5–12 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
- Catalysts/Reagents : Triphenylphosphine or coupling agents like EDCI are used for ylide formation or amide bonds .
- Yield optimization : pH adjustment (e.g., neutralization with HCl) and slow cooling improve crystallization purity .
Basic: Which analytical techniques are critical for confirming its molecular structure?
Answer:
Structural validation relies on:
- NMR spectroscopy : and NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophen signals at δ 6.5–7.1 ppm) and confirm regiochemistry .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H] or [M+Na]) confirms molecular formula .
- X-ray crystallography : Resolves stereochemistry and validates fused-ring systems, as seen in similar tetrazolo-pyrimidine derivatives .
Advanced: How can computational methods resolve reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states in cyclization steps, such as tetrazole ring formation, to predict activation energies .
- Molecular docking : Screens interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of the fluorophenyl and thiophen groups .
- MD simulations : Assess stability of intermediates in solvent environments, guiding solvent selection for synthesis .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use IC values from cell-based assays (e.g., MTT tests) with consistent cell lines (e.g., HeLa or HEK293) to minimize variability .
- Control for substituent effects : Compare analogs (e.g., replacing thiophen with furan) to isolate bioactivity contributions of specific groups .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in enzymatic inhibition data, accounting for assay conditions .
Basic: Which structural features dominate its chemical reactivity?
Answer:
- Halogen substituents : The 2-chloro group increases electrophilicity, facilitating nucleophilic aromatic substitution .
- Electron-rich rings : Thiophen-3-yl and fluorophenyl groups enhance π-π stacking in receptor binding .
- Fused-ring system : The chromeno-tetrazolo-pyrimidine core imposes steric constraints, directing regioselectivity in reactions .
Advanced: How to design experiments evaluating its pharmacokinetic properties?
Answer:
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification .
- In vivo models : Administer to rodents (e.g., Sprague-Dawley rats) and collect plasma at timed intervals for bioavailability analysis .
Advanced: What methodologies characterize its solid-state properties?
Answer:
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C common for fused heterocycles) .
- PXRD : Confirms crystallinity and polymorphic forms; amorphous phases may require solvent-drop grinding .
- DSC : Identifies melting points (e.g., 220–250°C range) and phase transitions .
Basic: How to purify this compound effectively?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals; slow cooling reduces impurity inclusion .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
